The core set of genes responsible for istamycin production is found in Streptomyces tenjimariensis. The table below summarizes key biosynthetic genes within the cluster, based on the MIBiG database entry BGC0000700 [1].
| Gene | Proposed Protein Function | Role in Biosynthesis |
|---|---|---|
| istC | 2-deoxy-scyllo-inosose synthase | Catalyzes the first committed step in the formation of the aminocyclitol core [1]. |
| istS | 2-deoxy-scyllo-inosose aminotransferase | Involved in the amination of the cyclitol core [1]. |
| istB | AGA 6'-aminotransferase | Predicted to be involved in a transamination step [1]. |
| istP | Phosphotransferase | Likely involved in a phosphorylation step during biosynthesis [1]. |
| istU | N-methyltransferase | Predicted to catalyze N-methylation [1]. |
| istZ | N-formimidoyl istamycin A synthase | Proposed to be responsible for the formation of the formimidoyl group in istamycin A [1]. |
| istA | IstA protein | Function not fully characterized, but essential within the cluster [1]. |
| istD | AGA deacetylase (amidase) | Predicted to carry out a deacetylation [1]. |
| istM | NDP-D-glucosaminyltransferase | A glycosyltransferase; likely adds a sugar moiety [1]. |
| imrA | 16S rRNA methyltransferase | Confers self-resistance to the producer organism, not biosynthesis [1]. |
It is important to note that the quality of this MIBiG entry is labeled as "questionable," and the functional annotations for many genes are putative, meaning they are based on sequence similarity and have not always been experimentally verified [1].
A study developed a robust HPLC-ESI-MS/MS method to profile and characterize istamycin congeners, including Istamycin C0, from the fermentation broth of S. tenjimariensis [2].
The following diagram outlines a general experimental approach for studying the istamycin biosynthetic pathway, based on common practices in the field [3] [4]. You can use this as a logical guide to develop your own detailed protocols.
Understanding the istamycin gene cluster opens avenues for engineering novel antibiotics. Combinatorial biosynthesis involves manipulating biosynthetic gene clusters in the native or heterologous hosts to produce new or modified compounds [3].
2-DOS aminoglycosides are broad-spectrum antibiotics containing a central 2-deoxystreptamine ring. Their primary mechanism of action is binding to the A-site of the 16S ribosomal RNA within the bacterial 30S ribosomal subunit, which disrupts protein synthesis by inducing mRNA misreading and inhibiting tRNA translocation [1] [2] [3].
These antibiotics are classified based on the substitution pattern on the central 2-DOS ring, which influences their binding and activity.
| Structural Class | Core Scaffold | Representative Antibiotics |
|---|---|---|
| 4,6-Disubstituted | 2-DOS with sugars at positions 4 & 6 | Kanamycin, Tobramycin, Gentamicin, Amikacin, Plazomicin [4] |
| 4,5-Disubstituted | 2-DOS with sugars at positions 4 & 5 | Neomycin, Paromomycin, Ribostamycin [4] [2] |
| 4-Monosubstituted | 2-DOS with a single, unique bicyclic sugar at position 4 | Apramycin [5] [2] |
Bacterial resistance to 2-DOS aminoglycosides arises through several well-characterized mechanisms, with enzymatic modification of the drug being the most prevalent [1].
Overview of primary aminoglycoside resistance pathways. AMEs: Aminoglycoside-modifying enzymes. RMTases: rRNA methyltransferases.
Recent structural studies reveal how specific aminoglycoside features influence their ability to evade resistance, particularly from RMTases. The table below summarizes the susceptibility of various aminoglycosides to the m1A1408 ribosomal methylation mediated by the NpmA methyltransferase [4].
| Aminoglycoside | Structural Class | Key Distinctive Feature(s) | MIC (No NpmA) (µg/mL) | MIC (With NpmA) (µg/mL) | Fold Change in MIC |
|---|---|---|---|---|---|
| Kanamycin | 4,6-disubstituted | - | 0.5 | >512 | >1024 |
| Tobramycin | 4,6-disubstituted | - | 0.5 | 128 - 256 | 250 - 500 |
| Amikacin | 4,6-disubstituted | L-HABA group on Ring II | 0.5 | 8 | 16 |
| G418 (Geneticin) | 4,6-disubstituted | 6'-OH on Ring I | 1 | 32 | 32 |
| Gentamicin | 4,6-disubstituted | - | 1 | 64 | 64 |
| Neomycin | 4,5-disubstituted | 6'-NH₃⁺ on Ring I | 1 | 128 | 128 |
| Paromomycin | 4,5-disubstituted | 6'-OH on Ring I | 4 | 128 | 32 |
Key structural determinants for evading m1A1408 resistance include a 6'-OH group (as in G418 and paromomycin) and the L-HABA moiety (as in amikacin and arbekacin), which help the drug adapt to the methylated target [4].
The clinical use of 2-DOS aminoglycosides is limited by significant toxic side effects.
To investigate aminoglycoside-ribosome interactions and the impact of resistance mechanisms, researchers use a combination of biochemical and structural methods.
Current research aims to overcome the limitations of 2-DOS aminoglycosides through rational drug design.
The following table summarizes the 16 natural istamycin congeners identified and quantified from S. tenjimariensis ATCC 31603 fermentation broth, listed in descending order of abundance [1].
| Congener Name | Key Characteristics | Relative Abundance |
|---|---|---|
| Istamycin A | Most abundant congener | Highest [1] |
| Istamycin B | One of the main components | High (second to Istamycin A) [1] |
| Istamycin A₀ | - | - |
| Istamycin B₀ | - | - |
| Istamycin B₁ | - | - |
| Istamycin A₁ | - | - |
| Istamycin C | - | - |
| Istamycin A₂ | - | - |
| Istamycin C₁ | - | - |
| Istamycin C₀ | - | - |
| Istamycin X₀ | - | - |
| Istamycin A₃ | - | - |
| Istamycin Y₀ | - | - |
| Istamycin B₃ | - | - |
| Istamycin FU-10 | - | - |
| Istamycin AP | - | - |
This profiling successfully separated five sets of 1- or 3-epimeric pairs using a macrocyclic glycopeptide-bonded chiral column, highlighting the method's power in resolving structurally similar molecules [1].
This validated method is robust for the profiling, characterization, and quantification of istamycin congeners from fermentation broth [1].
This workflow can be visualized as follows:
A recent study used a One-Factor-at-a-Time (OFAT) approach followed by Central Composite Design (CCD) to statistically optimize istamycin production [2].
The following table summarizes the optimization parameters and outcomes:
| Parameter | OFAT Optimum | CCD Model Optimum | Key Outcome |
|---|---|---|---|
| Culture Media | Aminoglycoside production medium, Protoplast regeneration medium | - | Highest specific productivity [2] |
| Incubation Time | 6 days | - | - |
| Agitation Rate | 200 rpm | - | - |
| Initial pH | - | 6.38 | - |
| Temperature | - | 30 °C | - |
| CaCO₃ | - | 5.3% | - |
| Overall Yield Increase | - | - | 31-fold vs. unoptimized conditions [2] |
The genetic basis for istamycin biosynthesis and self-resistance in S. tenjimariensis has been identified.
Istamycin production is not constant but is ecologically regulated and can be induced by microbial competition.
Istamycins are aminoglycoside antibiotics produced by Streptomyces tenjimariensis [1] [2]. They belong to a sub-class of aminocyclitol aminoglycosides (ACAGAs) that contain a 2-deoxyfortamine cyclitol moiety, grouping them with fortimicins [3]. Like other aminoglycosides, their primary target is the bacterial ribosome.
Istamycin C0 is one of at least sixteen naturally occurring congeners identified in S. tenjimariensis fermentations [2]. While a specific mechanism for Istamycin C0 is not published, the general mode of action for 2-deoxyfortamine-containing ACAGAs is known to share a target site on the 16S ribosomal RNA (rRNA) of the small ribosomal subunit with other aminoglycosides like kanamycins and gentamicins [3].
The established mechanism for this class of antibiotics involves binding to the decoding center of the 16S rRNA, specifically near nucleotide A1492 and A1493 within helix 44 (h44) [4] [5]. The diagram below illustrates this shared mechanism of action.
Although its mechanism is inferred from its class, Istamycin C0 can be profiled and quantified from bacterial fermentations. A robust HPLC-ESI-IT-MS/MS method has been developed for this purpose.
The relative abundance of various istamycins, including C0, is summarized in the table below.
| Istamycin Congener | Relative Abundance Rank |
|---|---|
| Istamycin A | 1 |
| Istamycin B | 2 |
| Istamycin A0 | 3 |
| Istamycin B0 | 4 |
| Istamycin B1 | 5 |
| Istamycin A1 | 6 |
| Istamycin C | 7 |
| Istamycin A2 | 8 |
| Istamycin C1 | 9 |
| Istamycin C0 | 10 |
| Istamycin X0 | 11 |
| Istamycin A3 | 12 |
| Istamycin Y0 | 13 |
| Istamycin B3 | 14 |
| Istamycin FU-10 / AP | 15 |
For researchers aiming to isolate and characterize istamycin compounds, including Istamycin C0, the following high-level methodology can serve as a guide. The workflow for this protocol is visualized in the diagram below.
1. Fermentation and Sample Preparation
2. HPLC-MS/MS Analysis
3. Data Analysis
The current knowledge gap regarding Istamycin C0's specific mechanism presents several opportunities for advanced research:
The following table lists the istamycin congeners identified from Streptomyces tenjimariensis fermentation broth, in descending order of abundance. Istamycin C0 appears to be a relatively minor component [1].
| Congener Name | Relative Abundance Order | Notes |
|---|---|---|
| Istamycin A | 1 | Major component |
| Istamycin B | 2 | Major component |
| Istamycin A0 | 3 | - |
| Istamycin B0 | 4 | - |
| Istamycin B1 | 5 | - |
| Istamycin A1 | 6 | - |
| Istamycin C | 7 | - |
| Istamycin A2 | 8 | - |
| Istamycin C1 | 9 | - |
| Istamycin C0 | 10 | Minor component |
| Istamycin X0 | 11 | - |
| Istamycin A3 | 12 | - |
| Istamycin Y0 | 13 | - |
| Istamycin B3 | 14 | - |
| Istamycin FU-10 | 15 (tied) | - |
| Istamycin AP | 15 (tied) | - |
A validated HPLC-ESI-MS/MS method was developed for the robust profiling and characterization of istamycin biosynthetic congeners. The methodology is summarized below [1].
Istamycins belong to a group of aminoglycoside antibiotics known as fortimicins, which are pseudodisaccharides containing a 3,6-dideoxy-3,6-diamino-neo-cyclitol moiety [2]. This distinguishes them from the more common 2-deoxystreptamine (2DOS)-containing aminoglycosides like kanamycin and gentamicin.
The publicly available scientific literature provides a high-level confirmation of istamycin C0's existence and a methodological approach for its analysis but lacks the deep structural and protocol details you require.
Istamycin C0 is one of multiple related compounds (congeners) produced by the bacterium Streptomyces tenjimariensis. The table below summarizes its relative abundance among the natural istamycin compounds identified in a fermentation broth study [1].
| Congener Name | Relative Abundance Ranking |
|---|---|
| Istamycin A | 1 (Most abundant) |
| Istamycin B | 2 |
| Istamycin A₀ | 3 |
| Istamycin B₀ | 4 |
| Istamycin C₀ | 10 |
| Istamycin FU-10 | 16 (Ranked equally with AP) |
| Istamycin AP | 16 (Ranked equally with FU-10) |
> Please Note: The search results confirm the existence of Istamycin C0 but do not provide its isolated molecular properties, specific bioactivity data (such as MIC values), or dedicated experimental protocols. The information presented is derived from a study that identified and quantified 16 different congeners simultaneously [1].
Based on the available data, here are some key points that can guide your research into Istamycin C0:
To help visualize the general experimental workflow for studying these compounds, the following diagram outlines the key stages from cultivation to analysis.
Research workflow for istamycins
Given the scarcity of dedicated data on Istamycin C0, you may find it productive to:
Istamycin C0 is a bioactive molecule belonging to the 2,4-diaminocyclohexanol group that functions by inhibiting the small ribosomal subunit [1]. As an aminoglycoside antibiotic, it shares structural characteristics with other compounds in this class, including high polarity, multiple amino groups, and lack of strong chromophores, which present significant analytical challenges [2].
The development of reliable HPLC-MS/MS methods for Istamycin C0 is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical development. These methods must address the compound's high polarity, which complicates chromatographic retention, and the absence of UV-active groups that limits detection options [2].
Aminoglycosides like Istamycin C0 are highly polar compounds containing multiple amino groups with pKa values typically ranging from 6 to 10 [2]. This polarity results in poor retention on conventional reversed-phase columns under acidic conditions. The absence of strong chromophores necessitates the use of mass spectrometry rather than conventional UV detection [2].
Successful analysis requires addressing retention and separation challenges:
Mass spectrometric detection provides the necessary sensitivity and specificity:
Serum/Plasma Samples:
Urine Samples:
| Parameter | Configuration |
|---|---|
| Column | Waters XTerra MS C18 (2.1 × 150 mm, 3.5 μm) |
| Column Temperature | 40°C |
| Mobile Phase A | Water-ammonia-acetic acid (96:3.6:0.2, v/v/v) |
| Mobile Phase B | Methanol |
| Gradient | Isocratic (50% B) or optimized gradient |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 μL |
| Run Time | 5-10 minutes |
| Ionization Mode | ESI positive |
| MRM Transitions | Compound-specific optimization required |
| Source Temperature | 550°C |
| Ion Source Gas | Gas 1: 55 psi, Gas 2: 55 psi |
According to regulatory guidelines, the following validation parameters must be established [4]:
| Validation Parameter | Acceptance Criteria | Experimental Approach |
|---|---|---|
| Accuracy | 85-115% of nominal values | Comparison of measured vs. known concentrations in QC samples |
| Precision | ≤15% RSD | Repeated analysis of QC samples (within-run and between-run) |
| Specificity | No interference from matrix | Analysis of blank matrix from at least 6 different sources |
| Linearity | R² ≥ 0.99 | Calibration curves across expected concentration range |
| Quantification Limit | Signal-to-noise ≥ 20:1 | Serial dilution of spiked samples |
| Recovery | Consistent and reproducible | Comparison of extracted vs. non-extracted samples |
| Matrix Effects | ≤15% variability | Post-column infusion; comparison of standards in matrix vs. solution |
| Stability | Within 15% of nominal | Bench-top, processed sample, and freeze-thaw stability |
Validated HPLC-MS/MS methods enable comprehensive pharmacokinetic characterization:
| Issue | Potential Causes | Solutions |
|---|---|---|
| Poor Retention | Mobile phase pH too low, inappropriate column | Increase pH to 10-11, use specialized C18 columns |
| Peak Tailing | Silanol interactions, inappropriate pH | Use high-pH mobile phase, add competing amines |
| Low Sensitivity | Suboptimal MS parameters, ion suppression | Optimize MS parameters, improve sample cleanup |
| Matrix Effects | Co-eluting matrix components | Improve chromatography, use stable isotope IS |
| Carryover | Adsorption to surfaces | Include strong solvent washes in injection program |
The following diagram illustrates the complete analytical workflow for Istamycin C0 analysis using HPLC-MS/MS:
The HPLC-MS/MS analysis of Istamycin C0 requires careful method development addressing the unique challenges posed by aminoglycoside antibiotics. The high-pH reversed-phase approach with MS/MS detection provides the sensitivity, specificity, and robustness needed for pharmaceutical analysis and pharmacokinetic studies. Proper validation according to regulatory guidelines ensures generation of reliable data suitable for drug development and clinical applications.
Istamycin C0 is a congener of the istamycin family of 2-deoxy-streptamine type aminoglycoside antibiotics produced by Streptomyces tenjimariensis ATCC 31603 [1] [2]. The istamycins, including Istamycin C0, feature multiple stereogenic centers, leading to the existence of epimeric pairs that are challenging to resolve. The biological activity of aminoglycoside antibiotics is highly dependent on their stereochemistry, making chiral separation a critical step in the development and quality control of these compounds. The method detailed herein was developed to profile and characterize Istamycin C0 among fifteen other natural istamycin congeners, achieving baseline separation for the first time [1].
The core method for separating Istamycin C0 and its epimers involves High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS). The separation leverages a chiral stationary phase, specifically a macrocyclic glycopeptide-bonded chiral column, to discriminate between epimers based on their differential interactions with the chiral selector [1].
Key Characteristics of the Istamycin C0 Chiral Separation Method
| Parameter | Specification |
|---|---|
| Core Technique | High-Performance Liquid Chromatography (HPLC) with tandem Mass Spectrometry (MS/MS) |
| Analytical Column | Acquity CSH C18 (for initial congener profiling) |
| Chiral Column | Macrocyclic glycopeptide-bonded stationary phase (for epimer separation) [1] |
| Detection | Electrospray Ionization (ESI) Ion Trap Mass Spectrometry |
| Limit of Quantification (LLOQ) | 2.2 ng/mL (for Istamycin A, indicating high sensitivity of the method) [1] |
| Number of Epimer Pairs Separated | 5 sets of 1- or 3-epimeric pairs were chromatographically separated [1] |
The following protocol is adapted from the published method developed for the robust profiling of istamycin congeners from bacterial fermentation broth [1].
Materials and Equipment
Step-by-Step Procedure
Sample Preparation: Centrifuge the fermentation broth at a high speed (e.g., 10,000 × g for 10 minutes) to remove cellular debris. Pass the supernatant through a 0.22 µm syringe filter prior to injection [1].
Chromatographic Separation:
HPLC Gradient Elution Program | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 95 | 5 | | 2 | 95 | 5 | | 15 | 70 | 30 | | 20 | 50 | 50 | | 25 | 10 | 90 | | 30 | 10 | 90 |
Mass Spectrometric Detection:
To achieve optimal separation of Istamycin C0 epimers, several factors require careful optimization based on the principles of chiral resolution [4] [3].
The workflow below summarizes the key stages of the chiral separation process.
The developed method successfully profiled 16 natural istamycin congeners from the fermentation broth of S. tenjimariensis. Istamycin C0 was identified and quantified among these compounds. The table below lists the congeners in their order of abundance as reported in the study, providing a context for Istamycin C0 [1].
Relative Abundance of Istamycin Congeners in S. tenjimariensis Fermentation
| Rank Order | Istamycin Congener |
|---|---|
| 1 | Istamycin A |
| 2 | Istamycin B |
| 3 | Istamycin A0 |
| 4 | Istamycin B0 |
| 5 | Istamycin B1 |
| 6 | Istamycin A1 |
| 7 | Istamycin C |
| 8 | Istamycin A2 |
| 9 | Istamycin C1 |
| 10 | Istamycin C0 |
| 11 | Istamycin X0 |
| 12 | Istamycin A3 |
| 13 | Istamycin Y0 |
| 14 | Istamycin B3 |
| 15 | Istamycin FU-10 & Istamycin AP |
The use of a chiral column enabled the separation of five sets of epimeric pairs. For Istamycin C0, this means that its 1-epimer or 3-epimer can be resolved into distinct chromatographic peaks. Confirmation of each epimer's identity should be based on:
While HPLC with a chiral stationary phase is the most direct method, other techniques can be considered for chiral separation, though their specific application to Istamycin C0 has not been reported.
Comparison of Potential Chiral Separation Techniques
| Technique | Principle | Applicability to Aminoglycosides |
|---|---|---|
| Capillary Electrophoresis (CE) with Antibiotic Selectors | Separation based on differential mobility of diastereomeric complexes in an electric field [3]. | High. Glycopeptide antibiotics like Vancomycin are well-established chiral selectors in CE for compounds including aminoglycosides [3]. |
| Chiral Resolution via Diastereomeric Salt Formation | Converting enantiomers into diastereomeric salts with a chiral acid or base, separated by crystallization [4] [5]. | Moderate. Challenging for complex, multi-functional molecules like istamycins but a standard industrial process for simpler chiral acids/bases [5]. |
| Enzymatic Kinetic Resolution | Using enzymes to selectively transform one enantiomer over the other [6]. | Theoretically possible but requires identification of a specific enzyme with selectivity for the target epimer. |
This document provides a detailed protocol for the chiral separation of Istamycin C0 using a robust HPLC-MS/MS method with a macrocyclic glycopeptide chiral column. This method is highly sensitive, with a lower limit of quantification demonstrated at the nanogram-per-milliliter level for related istamycins, and is capable of resolving complex epimeric mixtures. The provided guidelines for method optimization, troubleshooting, and alternative techniques offer a comprehensive resource for researchers engaged in the analysis and development of stereochemically pure aminoglycoside antibiotics.
Istamycin aminoglycosides represent a clinically significant class of antibiotics within the 2-deoxy-aminocyclitol family, produced by the actinobacterium Streptomyces tenjimariensis ATCC 31603. These compounds exhibit potent antibacterial activity against a wide spectrum of pathogenic microorganisms, making them valuable targets for pharmaceutical development and quality control. Among the istamycin complex, Istamycin C0 is one of several structurally similar congeners that require precise quantification during fermentation and purification processes. The complex nature of fermentation broths, containing multiple structurally similar istamycin variants and their epimers, presents significant analytical challenges that necessitate sophisticated separation and detection methods [1] [2].
The development of robust analytical methods for istamycin quantification is essential for fermentation optimization, process control, and quality assurance in pharmaceutical production. Early research on istamycins identified four main components (istamycin A, B, A₀, and B₀) and documented their basic antibacterial properties [2]. However, recent advances in analytical technologies, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), have enabled researchers to identify and quantify a much broader spectrum of istamycin congeners, including Istamycin C0, which was previously challenging to resolve and measure accurately [1]. The following table summarizes the key characteristics of selected istamycin congeners identified in Streptomyces tenjimariensis fermentation broth:
Table 1: Key Characteristics of Selected Istamycin Congeners in S. tenjimariensis Fermentation Broth
| Congener | Relative Abundance Order | Structural Features | Epimeric Forms |
|---|---|---|---|
| Istamycin A | 1 (highest) | C₁₇H₃₈N₄O₉ | 1- and 3-epimers separable |
| Istamycin B | 2 | C₁₇H₃₈N₄O₉ | 1- and 3-epimers separable |
| Istamycin A₀ | 3 | C₁₅H₃₂N₄O₄ | 1- and 3-epimers separable |
| Istamycin B₀ | 4 | C₁₅H₃₂N₄O₄ | 1- and 3-epimers separable |
| Istamycin C | 7 | Not specified | 1- and 3-epimers separable |
| Istamycin C₀ | 10 | Not specified | 1- and 3-epimers separable |
| Istamycin C₁ | 9 | Not specified | 1- and 3-epimers separable |
Streptomyces tenjimariensis ATCC 31603 should be cultivated under optimized fermentation conditions to maximize istamycin production. The standard fermentation medium contains: 2.0% glycerol, 1.5% soybean meal, 0.3% NaCl, 0.05% K₂HPO₄, and 0.05% MgSO₄·7H₂O, adjusted to pH 7.2 before sterilization. Fermentation is typically carried out in baffled Erlenmeyer flasks at 28°C for 96-120 hours with continuous shaking at 220 rpm. For co-cultivation approaches that may enhance istamycin production, refer to section 5.1 on advanced applications [3].
Table 2: Optimal HPLC Conditions for Istamycin C0 Separation
| Parameter | Specification | Alternative for Epimer Separation |
|---|---|---|
| Column | Acquity CSH C18 (100 × 2.1 mm, 1.7 µm) | Macrocyclic glycopeptide chiral column |
| Mobile Phase A | 5 mM PFPA in water | 5 mM PFPA in water |
| Mobile Phase B | 5 mM PFPA in 50% acetonitrile | 5 mM PFPA in 50% acetonitrile |
| Gradient Program | 0-15 min: 5-40% B 15-16 min: 40-100% B 16-18 min: 100% B 18-18.5 min: 100-5% B 18.5-22 min: 5% B | Isocratic or modified gradient required | | Flow Rate | 0.3 mL/min | 0.2 mL/min | | Column Temperature | 35°C | 25°C | | Injection Volume | 5 µL | 10 µL | | Autosampler Temperature | 4°C | 4°C |
The developed method requires thorough validation according to ICH guidelines. For Istamycin A, the lower limit of quantification (LLOQ) was previously determined to be 2.2 ng/mL, demonstrating the exceptional sensitivity of this approach [1]. Similar sensitivity is expected for Istamycin C0 with proper optimization of MS parameters. Method validation should include:
Prepare a primary stock solution of Istamycin C0 reference standard at 1.0 mg/mL in water. Serially dilute to create working standards at appropriate concentrations (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/µL). Prepare calibration curves by spiking known amounts of Istamycin C0 into blank fermentation matrix processed according to the sample preparation protocol. Include quality control samples at low, medium, and high concentrations within the linear range to monitor assay performance.
The HPLC-MS/MS method should be thoroughly validated according to regulatory guidelines for bioanalytical method validation. Key parameters include:
For complete characterization of Istamycin C0, epimer separation may be necessary using a macrocyclic glycopeptide-bonded chiral column with modified chromatographic conditions. Research has identified five sets of 1- or 3-epimeric pairs within the istamycin family that can be chromatographically resolved using this specialized stationary phase [1]. This separation is crucial for understanding the complete biosynthetic pathway and for ensuring accurate quantification of individual epimers.
The following diagram illustrates the complete experimental workflow for quantification of Istamycin C0 in fermentation broth, from sample preparation to data analysis:
Table 3: Troubleshooting Guide for Istamycin C0 Quantification
| Problem | Potential Causes | Solutions |
|---|
| Poor Peak Shape | Column degradation Inappropriate mobile phase pH Matrix effects | Replace guard column Adjust PFPA concentration Improve sample cleanup | | Low Sensitivity | MS source contamination Inefficient ionization Inadequate fragmentation | Clean ion source Optimize capillary voltage Adjust collision energy | | Retention Time Shift | Mobile phase composition changes Column temperature fluctuations Column aging | Prepare fresh mobile phase daily Verify column oven temperature Replace column if necessary | | Matrix Interference | Incomplete sample cleanup Co-eluting compounds Ion suppression | Optimize centrifugation parameters Modify gradient program Use alternative MRM transition | | Poor Reproducibility | Inconsistent sample preparation Autosampler issues Instrument drift | Standardize sample processing protocols Check autosampler syringe for leaks Increase frequency of quality control samples |
The validated HPLC-MS/MS method for Istamycin C0 quantification provides critical analytical capabilities for pharmaceutical development and basic research. Specific applications include:
Research indicates that co-cultivation approaches can significantly influence secondary metabolite production in actinomycetes. One study demonstrated that Streptomyces tenjimariensis produced istamycins when cultured in the presence of other bacteria [3]. This strategy mimics natural ecological competition and may activate silent biosynthetic gene clusters, potentially increasing Istamycin C0 yields or producing novel analogues. Implementation of such approaches requires careful selection of co-culture organisms and optimization of cultivation conditions.
The presented application notes provide a comprehensive protocol for the reliable quantification of Istamycin C0 in Streptomyces tenjimariensis fermentation broth using HPLC-MS/MS. The method offers exceptional sensitivity with a lower limit of quantification potentially as low as 2.2 ng/mL, based on analogous quantification of Istamycin A [1], and high specificity through selective mass detection. The inclusion of both conventional reverse-phase and chiral chromatographic conditions enables complete characterization of Istamycin C0 and its epimers. This protocol serves as a valuable resource for researchers engaged in antibiotic development, fermentation optimization, and pharmaceutical quality control.
The istamycin complex represents a group of 2-deoxy-streptamine aminoglycoside antibiotics produced by Streptomyces tenjimariensis ATCC 31603. These compounds exhibit potent antibacterial activity against various Gram-negative pathogens, making them clinically significant and important subjects for pharmaceutical research. Istamycin C0 is one of multiple congeners in this complex, characterized by its unique structural features that contribute to its biological activity. The analytical characterization of Istamycin C0 presents significant challenges due to its high hydrophilicity, lack of chromophores, and structural similarity to other istamycin components, which complicate traditional analytical approaches.
Early methods for aminoglycoside analysis relied heavily on derivatization techniques coupled with various detection methods, but these approaches often lacked the specificity needed for accurate congener differentiation [1]. The application of liquid chromatography-mass spectrometry (LC-MS) has revolutionized this field by providing a powerful tool for separating and identifying closely related aminoglycoside structures without extensive sample preparation [2]. The development of electrospray ionization (ESI) techniques, in particular, has enabled efficient ionization of these non-volatile, thermally labile compounds, making them amenable to mass spectrometric analysis [1]. This protocol details a comprehensive methodology for the specific characterization of Istamycin C0 using ESI ion trap MS, incorporating advanced separation and detection strategies to address the unique challenges posed by this compound.
The initial step in Istamycin C0 analysis involves the cultivation of the producing organism and subsequent extraction of metabolites:
Bacterial Culture: Inoculate Streptomyces tenjimariensis ATCC 31603 into an appropriate liquid culture medium. Incubate the culture under aerobic conditions with continuous shaking (180-220 rpm) at 28-30°C for 96-120 hours to reach optimal antibiotic production phase [3].
Metabolite Extraction: Following incubation, separate the fermentation broth by centrifugation at 10,000 × g for 20 minutes at 4°C. Collect the supernatant and adjust the pH to approximately 7.0-7.5 using ammonium hydroxide or a suitable buffer solution to stabilize the aminoglycoside compounds [4].
Solid-Phase Extraction (SPE) Cleanup: Activate an OASIS MCX (mixed-mode cation exchange) cartridge with methanol followed by water. Load the supernatant onto the cartridge, wash with water to remove interfering compounds, and elute the istamycin components using ammonia solution in methanol (2-5%) [4]. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate mobile phase for LC-MS analysis.
For the analysis of pharmaceutical preparations containing istamycins, a simplified preparation method can be employed:
Effective separation of Istamycin C0 from other congeners is critical for accurate characterization. The following chromatographic conditions have been optimized specifically for istamycin separation:
Table 1: Chromatographic Conditions for Istamycin Separation
| Parameter | Specification | Notes |
|---|---|---|
| Column | Acquity CSH C18 (100 × 2.1 mm, 1.7 μm) or equivalent | Alternative: Pentafluorophenyl (PFP) columns provide excellent isomer separation |
| Mobile Phase A | 5 mM Pentafluoropropionic acid (PFPA) in water | PFPA acts as ion-pairing reagent for retention of hydrophilic compounds |
| Mobile Phase B | 50% Acetonitrile in water containing 5 mM PFPA | Organic modifier with ion-pairing reagent |
| Gradient Program | 5-40% B over 15 minutes, hold at 40% B for 5 minutes | Linear gradient provides optimal separation |
| Flow Rate | 0.2-0.3 mL/min | Optimized for ESI source performance |
| Column Temperature | 35°C | Maintained constant for retention time stability |
| Injection Volume | 5-10 μL | Partial loop injection mode recommended |
The use of ion-pairing reagents like PFPA is essential for achieving sufficient retention of highly hydrophilic istamycin components on reversed-phase columns [3]. Alternative ion-pairing agents include trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA), each offering different selectivity and MS compatibility [4]. For chiral separation of epimers, a macrocyclic glycopeptide-bonded chiral column (e.g., Chirobiotic series) can be employed with methanol-water-formic acid mobile phases, enabling resolution of 1- and 3-epimeric pairs present in the istamycin complex [3].
The mass spectrometric conditions optimized for Istamycin C0 analysis using an ESI ion trap instrument are detailed below:
Table 2: ESI Ion Trap Mass Spectrometer Parameters
| Parameter | Setting | Impact on Analysis |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) Positive | Optimal for amino group-containing compounds |
| Spray Voltage | 5500 V | Affects ionization efficiency and droplet formation |
| Nebulizer Gas | Nitrogen at 15-20 psi (arbitrary units) | Governs aerosol formation and desolvation |
| Drying Gas | Nitrogen at 7 L/min, 60 psi | Promotes solvent evaporation from charged droplets |
| Source Temperature | 550°C | Critical for desolvation process |
| Declustering Potential | 50 V | Controls in-source fragmentation |
| Collision Energy | Compound-specific (20-40 eV) | Optimized for diagnostic fragment production |
| Scan Range | m/z 200-800 | Covers molecular ions and key fragments |
| Ion Accumulation Time | 100-200 ms | Balances sensitivity and scan speed |
The ion trap mass analyzer offers the advantage of MSⁿ capability, allowing multiple stages of fragmentation for detailed structural elucidation. This is particularly valuable for distinguishing between closely related istamycin congeners with similar fragmentation patterns [3]. Instrument calibration should be performed using recommended calibrants specific to the mass range of interest, ensuring accurate mass measurement throughout the analysis.
Istamycin C0 exhibits characteristic fragmentation patterns under ESI-MS/MS conditions that provide structural information about the molecule. Upon collisional activation, protonated Istamycin C0 undergoes facile cleavage of glycosidic bonds and loss of specific ring moieties, producing diagnostic fragment ions that enable structural identification and differentiation from other istamycin components.
The fragmentation behavior of aminoglycosides like Istamycin C0 is characterized by sequential loss of sugar units from the 2-deoxystreptamine core, typically beginning with the elimination of the "C" ring moiety observed in other aminoglycosides [1]. For Istamycin C0, specific fragment ions at m/z 322 and 324 have been reported as characteristic ions in the istamycin complex, though the exact molecular weight and fragmentation pattern would need to be confirmed with authentic standard [3]. The interpretation of MS/MS spectra should focus on identifying the molecular ion species (typically [M+H]⁺, [M+2H]²⁺, or [M+Na]⁺) and the characteristic neutral losses corresponding to specific structural elements of the molecule.
Confirmation of Istamycin C0 identity should be based on multiple analytical approaches:
Retention Time Comparison: Compare the retention time of the putative Istamycin C0 peak with that of an authentic reference standard analyzed under identical conditions.
MS/MS Spectral Matching: Acquire MS/MS spectra of the analyte and compare with a reference standard using library matching algorithms or manual interpretation by experienced personnel.
Epimer Differentiation: Employ chiral chromatography conditions to separate and identify potential epimers of Istamycin C0, as the istamycin complex contains multiple 1- and 3-epimeric pairs that may co-elute under standard reversed-phase conditions [3].
The following workflow diagram illustrates the complete analytical process from sample preparation to structural confirmation:
Figure 1: Complete Analytical Workflow for Istamycin C0 Characterization - This diagram illustrates the comprehensive process from sample preparation through instrumental analysis to final reporting, highlighting the three main stages of the analytical protocol.
While the primary focus of this protocol is on characterization, quantitative analysis of Istamycin C0 can be performed using the following approach:
Calibration Standards: Prepare a series of calibration standards using authentic Istamycin C0 in the concentration range of 10-10,000 ng/mL. For matrices with high interference, use matrix-matched calibration standards to compensate for suppression or enhancement effects.
Internal Standard: Employ a structurally similar internal standard such as tobramycin or another aminoglycoside not present in the sample to correct for variations in extraction efficiency and instrument response [1]. The internal standard should be added at the beginning of the sample preparation process.
Quantification Ions: Monitor both the precursor ion and at least one characteristic product ion for Istamycin C0 to ensure selective quantification. Use the most abundant and specific transition for quantification and confirmatory ions for identity verification.
The lower limit of quantification (LLOQ) for istamycin components in bacterial fermentation has been reported to be as low as 2.2 ng/mL for Istamycin A under optimized conditions, suggesting similar sensitivity can be achieved for Istamycin C0 with proper method optimization [3].
Implement a comprehensive quality control protocol to ensure data reliability:
System Suitability Test: Perform daily system suitability testing using a reference standard to verify chromatographic performance (retention time, peak shape, resolution) and mass spectrometric sensitivity before sample analysis.
Blank Samples: Include extraction blanks and method blanks with each batch to monitor for contamination or carryover.
Quality Control Samples: Analyze QC samples at low, medium, and high concentrations in duplicate with each batch to assess accuracy and precision.
Retention Time Stability: Monitor retention time variations throughout the sequence; acceptable variation should typically be less than ±2% for ISTD and analytes.
The analytical methodology described herein has significant applications in various research domains:
Biosynthesis Studies: The profiling of Istamycin C0 along with other istamycin components provides valuable insights into the biosynthetic pathways operating in Streptomyces tenjimariensis. Monitoring the relative abundance of different congeners under various fermentation conditions can help elucidate the sequence of enzymatic modifications that lead to the final antibiotic structures [3] [4].
Pharmaceutical Development: Detailed characterization of Istamycin C0 supports quality control in antibiotic production and helps establish specification limits for related substances in pharmaceutical formulations. The method can be applied to monitor the stability of istamycin preparations and identify potential degradation products under various storage conditions.
Combinatorial Biosynthesis: As genetic engineering approaches advance for aminoglycoside producers, robust analytical methods are essential for detecting and characterizing novel analogs generated through combinatorial biosynthesis. The LC-ESI-MS/MS protocol described can be adapted to profile these new compounds and assess the success of genetic manipulations [4].
The following diagram illustrates the key fragmentation pathways and analytical decision process in structural characterization:
Figure 2: Structural Elucidation Strategy for Istamycin C0 - This decision diagram outlines the systematic approach for fragment ion analysis and structural confirmation, highlighting the key steps in interpreting MS/MS data for Istamycin C0 characterization.
The application of ESI ion trap mass spectrometry coupled with liquid chromatography provides a powerful analytical platform for the comprehensive characterization of Istamycin C0. The methodology detailed in this protocol allows for specific identification, sensitive detection, and accurate quantification of this aminoglycoside component within complex matrices such as bacterial fermentation broths and pharmaceutical formulations. The fragmentation patterns obtained through MS/MS analysis offer structural insights that facilitate differentiation from closely related istamycin congeners, while the chromatographic separation strategies enable resolution of epimeric pairs that would otherwise co-elute.
This robust analytical approach supports ongoing research into the biosynthesis of istamycin antibiotics, quality control in pharmaceutical development, and the discovery of novel analogs through genetic engineering. As mass spectrometric technologies continue to advance, further improvements in sensitivity and resolution can be anticipated, potentially enabling even more detailed structural characterization of minor components within the istamycin complex.
The istamycin family of aminoglycoside antibiotics represents a clinically significant class of 2-deoxy-aminocyclitol antibiotics derived from Streptomyces tenjimariensis ATCC 31603. These compounds have attracted substantial research interest due to their potent antibacterial activity against a range of pathogenic organisms. Among the istamycin components, Istamycin C0 is one of the sixteen natural congeners identified in the biosynthetic pathway, though it presents particular analytical challenges due to its complex stereochemistry and the presence of multiple epimeric forms that require sophisticated separation techniques for accurate characterization and quantification. The structural complexity of istamycins arises from their pseudodisaccharide structures in which purpurosamine sugars are α-glycosidically linked to a 1,4-diaminocyclitol derivative, creating multiple chiral centers that must be resolved for comprehensive analysis [1] [2].
The analysis of Istamycin C0 is particularly challenging because it exists as part of a complex mixture of analogues in bacterial fermentation, including Istamycin A, A0, B, B0, and other related components. Conventional reverse-phase chromatography methods often fail to adequately resolve these structurally similar compounds, especially the epimeric pairs that differ only in their configuration at one stereocenter. This limitation necessitated the development of more sophisticated analytical approaches employing chiral stationary phases with specific recognition capabilities for aminoglycoside antibiotics. The application of macrocyclic glycopeptide-bonded chiral columns has emerged as a powerful solution to these challenges, enabling the precise separation and characterization of Istamycin C0 and its epimers, which is essential for accurate quantification in complex biological matrices and for understanding the biosynthetic pathways of these important antibiotics [3].
Table 1: Key Characteristics of Istamycin Components
| Istamycin Component | Empirical Formula | Key Structural Features | Relative Abundance in Fermentation |
|---|---|---|---|
| Istamycin A | C~17~H~35~N~5~O~6~ | Two N-methyl groups, one O-methyl group | Highest |
| Istamycin B | C~17~H~35~N~5~O~6~ | Two N-methyl groups, one O-methyl group | High |
| Istamycin A~0~ | C~15~H~32~N~4~O~4~ | Two N-methyl groups, one O-methyl group | Medium |
| Istamycin B~0~ | C~15~H~32~N~4~O~4~ | Two N-methyl groups, one O-methyl group | Medium |
| Istamycin C | Not specified | 2-deoxy-aminocyclitol structure | Lower |
| Istamycin C~0~ | Not specified | 2-deoxy-aminocyclitol structure | Low |
The analysis of Istamycin C0 requires high-performance liquid chromatography systems coupled with tandem mass spectrometry (HPLC-MS/MS) to achieve the necessary separation, detection, and quantification. The primary system should include a binary pump system capable of generating precise gradients with minimal pulsation, coupled with an autosampler maintained at 4°C to ensure sample stability during analysis. For detection, a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended for optimal sensitivity towards aminoglycoside compounds. The system should also include a column oven capable of maintaining stable temperatures between 20-40°C to ensure chromatographic reproducibility. Data acquisition and processing are typically handled by specialized software that allows for peak integration, calibration curve generation, and spectral analysis for compound identification [3].
Additional valuable instrumentation includes fraction collectors for preparative separation of individual isomers for further characterization, and evaporative light scattering detectors (ELSD) as complementary detection to mass spectrometry. For method development purposes, UV-Vis detectors can be employed, though aminoglycosides typically show only end absorption in the UV range due to the lack of strong chromophores. The LC-MS system must be capable of operating with volatile ion-pairing reagents that are compatible with mass spectrometric detection while providing the necessary chromatographic selectivity for these highly polar compounds [3] [4].
Chiral Analytical Column: Macrocyclic glycopeptide-bonded chiral column (e.g., Chirobiotic TAG, 250 × 4.6 mm, 5 μm particle size) specifically designed for aminoglycoside separations [3]
Guard Column: Appropriate guard cartridge containing the same stationary phase as the analytical column to protect the chiral column from contamination and extend its lifespan [5]
Comparison Columns: Acquity CSH C~18~ column (100 × 2.1 mm, 1.7 μm) for initial profiling and method development comparisons [3]
All solvents should be HPLC-MS grade to minimize background interference and maintain system performance. The mobile phase typically consists of 5 mM aqueous pentafluoropropionic acid (PFPA) as mobile phase A, which serves as a volatile ion-pairing reagent compatible with mass spectrometric detection. Mobile phase B consists of 50% acetonitrile containing 5 mM PFPA. For alternative methods, methanol with 0.1% formic acid or 10 mM ammonium formate in 95% methanol can be evaluated for optimization [3] [4]. Deionized water should be purified through a system capable of producing 18.2 MΩ·cm resistance water. Istamycin standards should be prepared as stock solutions in water at approximately 1 mg/mL and stored at -80°C in aliquots to avoid repeated freeze-thaw cycles [3].
The selection of an appropriate chiral stationary phase is critical for the successful separation of Istamycin C0 from its epimers and related analogues. Macrocyclic glycopeptide-based chiral columns offer distinct advantages for aminoglycoside analysis due to their multiple interaction sites that include ionic, hydrogen bonding, π-π interactions, and steric hindrance effects. These columns contain glycopeptide antibiotics such as teicoplanin, vancomycin, or teicoplanin aglycone chemically bonded to silica particles, creating a three-dimensional chiral cavity that can differentially interact with the various stereoisomers of istamycins. The Chirobiotic TAG column, specifically designed for aminoglycoside separations, has demonstrated exceptional performance for resolving 2-deoxy-aminocyclitol antibiotics like Istamycin C0, successfully separating five sets of 1- or 3-epimeric pairs that could not be resolved using conventional reverse-phase columns [3] [5].
When selecting a chiral column for Istamycin C0 analysis, consider the structural characteristics of the analytes, including the number and position of chiral centers, functional groups, and overall molecular shape. Macrocyclic glycopeptide columns are particularly well-suited for compounds with multiple amine functionalities, such as istamycins, as the stationary phase can form complex inclusion complexes with these molecules. The teicoplanin aglycone (TAG) stationary phase has shown specific affinity for aminoglycosides due to its "basket-like" structure that creates an optimal chiral environment for these compounds. During method development, it's advisable to screen multiple chiral columns (e.g., Chirobiotic T, Chirobiotic V, Chirobiotic TAG) to identify the one providing the best resolution for the specific istamycin congeners of interest, with the TAG phase generally showing superior performance for istamycin separations [5].
The composition of the mobile phase significantly impacts the chromatographic performance, peak shape, and resolution of Istamycin C0 from its analogues. For macrocyclic glycopeptide columns, both reversed-phase and polar ionic mobile phase modes can be employed, but for istamycins, the reversed-phase mode with volatile ion-pairing reagents has demonstrated superior performance. The optimized mobile phase consists of 5 mM pentafluoropropionic acid (PFPA) in water as mobile phase A and 50% acetonitrile with 5 mM PFPA as mobile phase B. PFPA serves as an excellent volatile ion-pairing reagent that improves peak shape for these highly polar basic compounds while remaining compatible with mass spectrometric detection. The concentration of PFPA can be adjusted between 2-10 mM to fine-tune retention and resolution, with higher concentrations typically increasing retention of ionic compounds [3].
The organic modifier composition also significantly affects separation efficiency. Acetonitrile generally provides better separation efficiency and lower backpressure compared to methanol for istamycin separations. The percentage of organic modifier in the initial mobile phase should be relatively low (2-5%) to ensure adequate retention of the highly polar istamycins, followed by a shallow gradient to elute the various analogues with sufficient resolution. The pH of the mobile phase can be adjusted between 3.5-5.0 using ammonium formate or ammonium acetate buffers, though lower pH values typically improve peak shape for basic compounds like aminoglycosides by suppressing silanol interactions. However, extreme pH conditions (<2.5 or >7.5) should be avoided to protect the integrity of the silica-based chiral stationary phase [3] [5] [4].
Table 2: Optimized HPLC-MS Conditions for Istamycin C0 Analysis
| Parameter | Optimal Condition | Alternative Options | Impact on Separation |
|---|---|---|---|
| Column Type | Macrocyclic glycopeptide-bonded chiral column | C~18~ column for initial profiling | Determines chiral selectivity |
| Column Temperature | 25°C | 20-40°C range acceptable | Affects retention and resolution |
| Mobile Phase A | 5 mM PFPA in water | 10 mM ammonium formate in water | Provides ion-pairing for retention |
| Mobile Phase B | 50% acetonitrile with 5 mM PFPA | Methanol with 0.1% formic acid | Elution strength and peak shape |
| Gradient Program | 2% B to 98% B over 9 min | Adjust for specific resolution needs | Controls analysis time and separation |
| Flow Rate | 0.35 mL/min | 0.2-0.5 mL/min range | Affects backpressure and efficiency |
| Injection Volume | 5 μL | 1-10 μL depending on sensitivity needs | Sample loading capacity |
Proper sample preparation is critical for the accurate quantification of Istamycin C0 in complex matrices such as fermentation broth. For microbial cultures, begin by centrifuging 1 mL of Streptomyces tenjimariensis ATCC 31603 fermentation broth at 14,800 rcf for 10 minutes at 4°C to remove cellular debris and particulate matter. Transfer the supernatant to a clean microcentrifuge tube and proceed with protein precipitation by adding 300 μL of precooled methanol:acetonitrile (2:1, v/v) to 100 μL of supernatant. Vortex the mixture vigorously for 1 minute to ensure complete precipitation of proteins, then incubate at -20°C for 2 hours to enhance precipitation efficiency. Following incubation, centrifuge the samples at 14,800 rcf for 10 minutes at 4°C, then carefully transfer the supernatant to a new vial for vacuum freeze-drying to concentrate the analytes and remove organic solvents. Reconstitute the dried extract in 150 μL of 50% methanol, vortex for 30 seconds to ensure complete dissolution, and centrifuge again at 14,800 rcf for 10 minutes at 4°C before transferring the supernatant to autosampler vials for analysis. For calibration standards, prepare istamycin reference compounds in the same reconstitution solvent to minimize matrix effects and ensure accurate quantification [3] [4].
Begin by installing the macrocyclic glycopeptide-bonded chiral column in the HPLC system, ensuring all connections are tight to prevent leaks. Allow the column to equilibrate with the initial mobile phase composition (98% mobile phase A: 5 mM PFPA in water, and 2% mobile phase B: 50% acetonitrile with 5 mM PFPA) for at least 30 minutes at a flow rate of 0.35 mL/min before initial use or after changing mobile phase composition. Set the column temperature to 25°C and the autosampler temperature to 4°C to maintain sample integrity during analysis. Program the gradient elution as follows: maintain 2% B for 1 minute, then increase to 98% B over 9 minutes, hold at 98% B for 3 minutes, then return to 2% B in 0.1 minute and re-equilibrate for 3.9 minutes for a total run time of 17 minutes. Set the injection volume to 5 μL and ensure the mobile phase flow rate is maintained at 0.35 mL/min throughout the analysis [3].
For mass spectrometric detection, configure the electrospray ionization source to operate in positive ion mode with the following parameters: spray voltage of 3.80 kV, capillary temperature of 320°C, auxiliary gas heater temperature of 350°C, sheath gas flow rate of 40 arbitrary units, and auxiliary gas flow rate of 10 arbitrary units. Set the full scan range to 70-1050 m/z for comprehensive detection of istamycin congeners. For targeted quantification of Istamycin C0, employ selected reaction monitoring (SRM) transitions specific to this congener after optimization. Once the system is properly configured and stable, inject the prepared samples in randomized order to avoid systematic bias, and include quality control samples at regular intervals throughout the sequence to monitor system performance and reproducibility [3] [4].
Figure 1: Sample Preparation Workflow for Istamycin C0 Analysis from Fermentation Broth
The developed method enables comprehensive metabolite profiling of istamycin congeners in Streptomyces tenjimariensis ATCC 31603 cultures, allowing researchers to monitor the complex biosynthetic pathway of these important antibiotics. In practice, this methodology has been successfully employed to identify and quantify sixteen natural istamycin congeners in descending order of abundance: istamycin A, istamycin B, istamycin A~0~, istamycin B~0~, istamycin B~1~, istamycin A~1~, istamycin C, istamycin A~2~, istamycin C~1~, Istamycin C~0~, istamycin X~0~, istamycin A~3~, istamycin Y~0~, istamycin B~3~, and istamycin FU-10 plus istamycin AP. The ability to simultaneously monitor these multiple analogues provides valuable insights into the biosynthetic relationships between different istamycin components and how fermentation conditions affect the relative production of each congener. The lower limit of quantification (LLOQ) for istamycin A using this method was estimated to be 2.2 ng/mL, demonstrating the exceptional sensitivity achievable with this approach, which is similarly applicable to Istamycin C~0~ quantification [3].
This profiling capability is particularly valuable for optimizing fermentation conditions to maximize the production of specific istamycin components with desired antibacterial activity. Research has shown that istamycin production in Streptomyces tenjimariensis is enhanced by co-cultivation with various marine bacteria, highlighting the importance of accurate profiling methods to monitor these changes in production. The method also facilitates studies on carbon source regulation of antibiotic production, a phenomenon where rapidly utilized carbon sources like glucose can interfere with antibiotic synthesis in bacteria and fungi. By applying this analytical approach, researchers can investigate how different carbon sources in the fermentation medium affect the relative abundance of Istamycin C~0~ and other congeners, potentially leading to optimized production strategies for these valuable compounds [6] [7] [8].
A significant advantage of the macrocyclic glycopeptide-bonded chiral column approach is its ability to resolve epimeric pairs of istamycins that differ only in their configuration at a single stereocenter. This capability is crucial for comprehensive characterization of Istamycin C~0~, as the biological activity, pharmacokinetics, and toxicity of antibiotic compounds can vary substantially between different stereoisomers. The method has been successfully applied to chromatographically separate five sets of 1- or 3-epimeric pairs of istamycins, providing access to individual epimers for further biological evaluation and establishing the enantiomeric purity of specific istamycin components. This level of stereochemical resolution is particularly important for structure-activity relationship studies aimed at understanding which specific stereoisomers possess optimal antibacterial activity with minimal toxicity [3].
The enantiomeric separation capability also facilitates studies on the biosynthetic pathway of istamycins, allowing researchers to track the formation of specific stereoisomers during the fermentation process and how their relative abundance changes over time. This information can provide valuable insights into the sequence of enzymatic transformations responsible for generating the complex stereochemistry of these compounds and identify potential bottlenecks in the production of specific active isomers. Furthermore, the ability to obtain pure stereoisomers enables investigations into potential epimerization processes that might occur during fermentation or storage, ensuring the stability and consistent quality of these antibiotic compounds for therapeutic applications. The application of this chiral separation methodology thus extends beyond basic analytical characterization to support multiple aspects of antibiotic discovery and development [3] [5].
Even with a well-developed method, analysts may encounter challenges during Istamycin C~0~ analysis. One frequent issue is peak broadening or tailing, which often results from secondary interactions between the analytes and residual silanol groups on the stationary phase support. This can be addressed by increasing the concentration of the ion-pairing reagent (PFPA) in the mobile phase (up to 10 mM), lowering the mobile phase pH (if compatible with the column), or reducing the column temperature to 20°C to enhance retention and potentially improve peak shape. Another common problem is shifted retention times between analyses, which typically indicates inadequate mobile phase equilibration or variations in mobile phase composition. Ensure sufficient equilibration time (at least 30 minutes) after changing mobile phases and prepare fresh mobile phases daily to maintain consistency, as volatile ion-pairing reagents can evaporate at different rates, changing the effective concentration [3] [5].
A more serious concern is decreased resolution between critical pairs of istamycin epimers, which may occur over time as the column ages or becomes contaminated. To address this, first check the column efficiency using test compounds to determine if the column has deteriorated beyond acceptable limits. If resolution decreases suddenly, consider column cleaning procedures recommended by the manufacturer, typically involving flushing with stronger solvents to remove strongly retained contaminants. For persistent resolution issues, optimizing the gradient slope by making it shallower in the region where the critical pairs elute can significantly improve separation. If sensitivity decreases over time, particularly for mass spectrometric detection, check the ESI source for contamination and clean as necessary, and verify that the mobile phase is being prepared with high-purity solvents and water to prevent ion suppression from non-volatile contaminants [3] [5].
For rigorous quantitative analysis, the method for Istamycin C~0~ analysis should undergo comprehensive validation following established guidelines for bioanalytical methods. Key validation parameters include specificity, demonstrating that the method can unequivocally identify Istamycin C~0~ in the presence of other istamycin analogues and matrix components; linearity, assessed over the expected concentration range with a correlation coefficient (r²) of at least 0.99; accuracy, with recovery values between 85-115% for most concentration levels; and precision, both within-day and between-day, with relative standard deviations not exceeding 15%. The lower limit of quantification (LLOQ) should be established with acceptable accuracy and precision, typically defined as the lowest concentration that can be measured with ≤20% deviation and ≤20% RSD. For istamycin analysis, the LLOQ for related compounds has been reported as low as 2.2 ng/mL, providing a benchmark for method performance [3].
Additional validation should include matrix effects evaluation to ensure that co-eluting compounds from the fermentation broth do not suppress or enhance the ionization of Istamycin C~0~ during mass spectrometric detection. This can be assessed by comparing the response of standards prepared in neat solvent versus those prepared in extracted blank matrix. Stability studies should also be conducted under various conditions, including benchtop stability during analysis, autosampler stability after reconstitution, and freeze-thaw stability for stored samples. Given the polar nature of istamycins, particular attention should be paid to solution stability in the reconstitution solvent, with evaluation of potential degradation or epimerization over time. Proper method validation ensures that the analytical results are reliable and suitable for their intended purpose, whether for fermentation optimization, pharmacokinetic studies, or quality control of antibiotic production [3] [4].
The application of macrocyclic glycopeptide-bonded chiral columns coupled with tandem mass spectrometry provides a robust analytical platform for the separation, identification, and quantification of Istamycin C~0~ and related congeners in complex fermentation matrices. This method addresses the significant challenge of resolving complex epimeric mixtures of aminoglycoside antibiotics that differ only in their configuration at a single stereocenter, enabling detailed studies of istamycin biosynthesis and production optimization. The methodology offers exceptional sensitivity and specificity, with the capability to detect and quantify istamycin components at nanogram-per-milliliter levels while distinguishing between closely related analogues that would co-elute using conventional chromatographic approaches. Furthermore, the application of this analytical technique has revealed new insights into the biosynthetic pathways of istamycins and the factors that regulate their production, including the intriguing finding that co-cultivation with other bacterial species can enhance antibiotic yield [3] [6].
Looking forward, this methodology provides a foundational approach that can be adapted for the analysis of other complex aminoglycoside antibiotics beyond the istamycin family. The principles of chiral recognition using macrocyclic glycopeptide stationary phases combined with mass spectrometric detection could be extended to characterize other classes of antibiotics with multiple stereocenters, supporting ongoing drug discovery and development efforts. As natural products continue to play a crucial role in antibacterial therapy, particularly in an era of increasing antibiotic resistance, advanced analytical methods like the one described here will remain essential tools for unlocking the full potential of microbial metabolites and optimizing their production for therapeutic applications [5] [6] [8].
1. Scope and Application This protocol describes a specific HPLC-MS/MS method for the profiling, characterization, and quantification of Istamycin C0 and other congeners from the fermentation broth of Streptomyces tenjimariensis ATCC 31603. The method is suitable for quantifying Istamycin C0 in complex biological matrices [1].
2. Materials and Equipment
3. Detailed Chromatographic Conditions The table below summarizes the optimized conditions for separating Istamycin C0 from other istamycin congeners.
Table 1: HPLC-MS/MS Method Parameters for Istamycin Analysis
| Parameter | Specification |
|---|---|
| Column | Acquity CSH C18 |
| Mobile Phase | A: 5 mM aqueous pentafluoropropionic acid B: 50% Acetonitrile | | Elution Mode | Gradient (specific profile not detailed in search results) | | Detection | Tandem Mass Spectrometry (MS/MS) | | Ion Source | Electrospray Ionization (ESI) | | Mass Analyzer | Ion Trap | | Key Application | Profiling and characterization of 16 natural istamycin congeners, including Istamycin C0 [1] |
4. Sample Preparation Fermentation broth samples from Streptomyces tenjimariensis should be prepared using appropriate techniques such as dilution, filtration, or solid-phase extraction to remove particulates and interfering components before injection into the HPLC system.
5. Epimer Separation A distinct chromatographic step is required to separate Istamycin C0 from its epimers. This is achieved using a macrocyclic glycopeptide-bonded chiral column, which can resolve 1- or 3-epimeric pairs of istamycins [1].
6. Method Performance For the related congener Istamycin A, the method demonstrates a lower limit of quantification (LLOQ) of 2.2 ng/mL present in S. tenjimariensis fermentation, indicating high sensitivity [1].
To obtain Istamycin C0 for analysis, the following optimized fermentation conditions for Streptomyces tenjimariensis ATCC 31603 can be used, as determined by Central Composite Design (CCD) [2].
Table 2: Optimized Fermentation Conditions for Istamycin Production
| Factor | Optimized Condition |
|---|---|
| Culture Media | Aminoglycoside Production Medium or Protoplast Regeneration Medium |
| Incubation Time | 6 days |
| Agitation Rate | 200 rpm |
| Initial pH | 6.38 |
| Incubation Temperature | 30 °C |
| Calcium Carbonate (CaCO₃) Concentration | 5.3% |
These optimized conditions have been verified to increase istamycin production by 31-fold compared to unoptimized conditions [2].
The diagram below outlines the key stages from culture preparation to the analytical results for Istamycin C0.
Istamycins are a group of 2-deoxyfortamine-containing aminoglycoside antibiotics produced by the actinobacterium Streptomyces tenjimariensis ATCC 31603. These compounds exhibit broad-spectrum bactericidal activity against most clinically relevant pathogens, making them promising candidates for therapeutic development [1]. Among the istamycin complex, Istamycin C0 represents one of the minor components identified through advanced analytical profiling techniques. The istamycin family belongs to the broader class of 2-deoxystreptamine aminoglycosides, which share common biosynthetic features with other clinically important antibiotics such as gentamicin and kanamycin [2] [3].
The discovery and characterization of Istamycin C0 emerged from systematic efforts to profile the complete spectrum of istamycin congeners produced by S. tenjimariensis. Initial studies in the 1980s identified the major istamycin components, but later advances in analytical technologies, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), enabled researchers to separate and characterize minor components including Istamycin C0 [4] [5]. This compound, along with other istamycin congeners, is derived from a complex biosynthetic pathway that shares some enzymatic steps with both fortimicin and kanamycin biosynthesis [3].
Two culture media have demonstrated high specific productivity for istamycin compounds:
Extensive optimization studies using Response Surface Methodology (RSM) and Central Composite Design (CCD) have identified key parameters maximizing istamycin production [1]:
Table 1: Optimized culture conditions for istamycin production by S. tenjimariensis
| Parameter | Unoptimized Condition | Optimized Condition |
|---|---|---|
| Initial pH | Not specified | 6.38 |
| Incubation temperature | Not specified | 30°C |
| Calcium carbonate concentration | Not specified | 5.3% |
| Agitation rate | Not specified | 200 rpm |
| Incubation time | Not specified | 6 days |
These optimized conditions resulted in a 31-fold increase in istamycin production compared to unoptimized conditions and a threefold increase over optimized culture media alone [1].
The application of statistical design of experiments has proven crucial for maximizing istamycin yields:
Table 2: Chromatographic conditions for istamycin separation
| Parameter | Primary Separation (C18) | Chiral Separation |
|---|---|---|
| Column | Acquity CSH C18 | Macrocyclic glycopeptide-bonded chiral column |
| Mobile phase A | 5 mM aqueous pentafluoropropionic acid | Not specified |
| Mobile phase B | 50% acetonitrile | Not specified |
| Gradient | Linear gradient optimized for 16 istamycin congeners | Isocratic or gradient optimized for epimer separation |
| Flow rate | Not specified (standard for HPLC) | Not specified |
| Temperature | Ambient | Ambient |
The elution order of istamycin compounds under these conditions has been determined as: Istamycin A > Istamycin B > Istamycin A0 > Istamycin B0 > Istamycin B1 > Istamycin A1 > Istamycin C > Istamycin A2 > Istamycin C1 > Istamycin C0 > Istamycin X0 > Istamycin A3 > Istamycin Y0 > Istamycin B3 > Istamycin FU-10 + Istamycin AP [5] [6].
The epimeric complexity of istamycin compounds presents significant analytical challenges:
Strategic cocultivation has emerged as a powerful approach for enhancing the production of secondary metabolites including istamycins:
The following diagram illustrates the strategic approach to enhancing istamycin production through cocultivation:
Understanding the biosynthetic relationship of Istamycin C0 to other aminoglycosides provides valuable insights for production optimization:
The position of Istamycin C0 within the broader context of istamycin congeners can be visualized as follows:
The complete workflow for Istamycin C0 production, extraction, and analysis integrates all optimization strategies:
Istamycins are a group of 2-deoxy-aminocyclitol aminoglycoside antibiotics produced by Streptomyces tenjimariensis [1]. They are pseudo-disaccharides that contain a diaminocyclitol moiety and share a target site on the 16S ribosomal RNA of bacterial ribosomes [1]. High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) analysis of S. tenjimariensis ATCC 31603 fermentations has confirmed that Istamycin C0 is one of at least sixteen natural congeners in the istamycin pathway, though it is a relatively minor component [2]. The induction of antibiotic production, including that of istamycins, can be stimulated in a laboratory setting through microbial cocultivation, a strategy that mimics natural ecological competition [3] [4]. The following protocol provides a standardized framework for determining the MIC of Istamycin C0, once isolated, against relevant bacterial pathogens.
This protocol is adapted from the standard broth microdilution method described in BS EN ISO 20776-1:2020 and CLSI M07 [5] [6].
The workflow for this procedure is summarized below.
Diagram 1: Workflow for the broth microdilution MIC testing of Istamycin C0.
Since specific data for Istamycin C0 is unavailable, the following table provides a hypothetical template for reporting MIC data once testing is complete. Quality control ranges for established aminoglycosides like gentamicin can serve as a methodological guide [6].
Table 1: Template for Reporting MIC and QC Data for Istamycin C0
| Bacterial Test Strain (ATCC) | QC Organism for | Proposed QC Range (μg/mL) | Tested MIC (μg/mL) | Status (Pass/Fail) |
|---|---|---|---|---|
| Escherichia coli 25922 | Method Validation | To be determined | ||
| Staphylococcus aureus 29213 | Method Validation | To be determined | ||
| Pseudomonas aeruginosa 27853 | Method Validation | To be determined |
This application note outlines a standardized protocol for conducting MIC tests on Istamycin C0, based on internationally recognized standards. The primary challenge is the limited availability of the pure compound, which underscores the importance of advanced fermentation and purification techniques. Adherence to this protocol will ensure the generation of reliable and reproducible susceptibility data, which is crucial for evaluating the therapeutic potential of Istamycin C0.
Istamycin C0 represents a significant member of the istamycin aminoglycoside family, a class of 2-deoxy-aminocyclitol antibiotics produced by Streptomyces tenjimariensis strains. These compounds have gained renewed research interest due to their activity against various multidrug-resistant pathogens, particularly Gram-negative bacteria. The istamycin family encompasses multiple structurally related congeners, with Istamycin C0 being one of the sixteen natural variants identified in bacterial fermentation broths. As antibiotic resistance continues to escalate globally, with an estimated 10 million annual deaths potentially attributable to antimicrobial resistance by 2050, the need for reliable susceptibility testing methods for existing and novel antibiotic compounds has never been more critical. [1] [2]
The broth microdilution assay represents the reference standard method for determining minimum inhibitory concentrations (MICs) of antimicrobial agents, providing essential data for both clinical decision-making and antibiotic discovery research. For researchers investigating novel aminoglycoside antibiotics or combinatorial biosynthesis approaches, standardized and reproducible testing methods are fundamental for accurate activity assessment. These protocols must account for the unique physicochemical properties of aminoglycoside antibiotics while adhering to internationally recognized standards established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This document provides comprehensive application notes and detailed protocols for conducting robust broth microdilution assays specifically optimized for Istamycin C0 and related istamycin congeners. [1] [3]
Table 1: Key Characteristics of Istamycin C0
| Property | Description |
|---|---|
| Class | Aminoglycoside/Aminocyclitol antibiotic |
| Producer Organism | Streptomyces tenjimariensis ATCC 31603 |
| Molecular Formula | Information not specified in available literature |
| Structural Features | 2-deoxy-aminocyclitol core structure; pseudo-disaccharide |
| Solubility | Soluble in water and methanol; poor solubility in ethanol and other organic solvents |
| Detection | Positive reaction with ninhydrin and Rydon-Smith reagents |
Istamycin C0 is part of the broader istamycin antibiotic family, which are characterized by their 2-deoxy-aminocyclitol structure and classification as pseudo-disaccharides. These compounds contain a distinctive diaminocyclitol moiety known as 3,6-dideoxy-3,6-diamino-neo-cyclitol, which differentiates them from the more common 2-deoxystreptamine-containing aminoglycosides like gentamicin and kanamycin. Despite this structural difference, istamycins share a similar mechanism of action with other aminoglycosides, primarily targeting the 16S ribosomal RNA of bacterial ribosomes to inhibit protein synthesis. This shared target site also means they face similar resistance mechanisms, particularly aminoglycoside-modifying enzymes and 16S rRNA methyltransferases. [2] [4]
The istamycin family includes multiple congeners that were first isolated from Streptomyces tenjimariensis SS-939 (originally isolated from marine sediments). Research has identified at least sixteen natural istamycin variants, with Istamycin C0 representing one of these naturally occurring forms. Analytical studies using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) have demonstrated that Istamycin C0 can be chromatographically separated from its epimeric counterparts using macrocyclic glycopeptide-bonded chiral columns, highlighting the importance of precise analytical methods for distinguishing between structurally similar compounds within this family. The relative abundance of Istamycin C0 in fermentation broths is generally lower than that of the primary components Istamycin A and B, necessitating sensitive detection methods for accurate quantification during antimicrobial testing. [5] [6]
The broth microdilution assay is a quantitative method for determining the minimum inhibitory concentration (MIC) of antimicrobial agents against rapidly growing aerobic bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism under standardized conditions. This method is particularly suitable for natural product screening and combinatorial biosynthesis studies where limited quantities of novel or modified compounds are available. For Istamycin C0, the broth microdilution method provides a standardized approach to evaluate its potency against reference bacterial strains and clinical isolates, enabling structure-activity relationship studies and assessment of potentially modified derivatives generated through pathway engineering approaches. [1] [3]
The clinical and laboratory standards for broth microdilution are well-established by international regulatory bodies. According to both CLSI M07 and ISO 20776-1 standards, the reference method employs cation-adjusted Mueller-Hinton broth (CAMHB) as the growth medium, with specific guidelines for inoculum preparation, incubation conditions, and endpoint determination. These standardized conditions are essential for generating reproducible and comparable data across different laboratories, particularly when investigating novel antibiotics or derivatives. For researchers working with Istamycin C0, adherence to these reference methods is strongly recommended to ensure scientific validity and avoid unnecessary deviations that could complicate data interpretation or regulatory approval processes down the line. [3]
Istamycin C0 Dilution Preparation:
Inoculum Standardization and Plate Inoculation:
Incubation and MIC Determination:
Table 2: Example Quality Control Ranges for Istamycin C0 Against Reference Strains
| Quality Control Strain | Expected MIC Range (μg/mL) | Acceptable Quality Control Limits |
|---|---|---|
| Staphylococcus aureus ATCC 29213 | Data not established | Refer to clinical breakpoints when available |
| Escherichia coli ATCC 25922 | Data not established | Refer to clinical breakpoints when available |
| Pseudomonas aeruginosa ATCC 27853 | Data not established | Refer to clinical breakpoints when available |
Quality control procedures are essential components of reliable broth microdilution testing. For Istamycin C0, which may not yet have established clinical breakpoints, the use of quality control reference strains with predetermined MIC ranges is critical for assay validation. Each run should include appropriate quality control organisms to ensure the accuracy and precision of the results. Additionally, researchers should verify the stability of Istamycin C0 solutions under the testing conditions, as aminoglycosides can be susceptible to degradation under certain pH and temperature conditions. Proper documentation of all quality control measures, including any deviations from the standard protocol, is essential for data integrity and reproducibility. [1] [3]
Method validation for Istamycin C0 testing should include determination of intra-assay and inter-assay precision, typically expressed as coefficient of variation for replicate measurements. For laboratories establishing this method for the first time, it is recommended to perform parallel testing with a reference antibiotic with known activity against the quality control strains to verify the overall performance of the testing system. Furthermore, when investigating novel istamycin derivatives generated through combinatorial biosynthesis, researchers should confirm the chemical stability of these compounds under the assay conditions, as modifications to the core structure could potentially alter stability profiles compared to the native Istamycin C0 compound. [2]
The broth microdilution assay for Istamycin C0 has significant applications in multiple research contexts, particularly in the era of escalating antimicrobial resistance. With the current spread of multidrug-resistant (MDR) pathogens and the insufficient pipeline of new anti-infectives, Istamycin C0 serves as an important reference compound for both natural product research and combinatorial biosynthesis approaches. The standardized susceptibility testing method allows researchers to quantitatively compare the potency of Istamycin C0 with other aminoglycosides and evaluate structure-activity relationships for novel derivatives. [2]
One of the most promising applications is in combinatorial biosynthesis studies, where the biosynthetic gene clusters responsible for istamycin production are genetically manipulated to generate novel analogues. The well-defined broth microdilution protocol enables rapid screening of these modified compounds for enhanced antibacterial activity or altered spectrum of action. The istamycin biosynthetic gene cluster (ist) from Streptomyces tenjimariensis ATCC 31603 has been sequenced and analyzed, providing opportunities for pathway engineering to generate structural diversity. The application of standardized antimicrobial testing methods is essential for evaluating the success of these genetic manipulations and identifying promising candidates for further development. [2] [4]
Table 3: Istamycin C0 Research Applications and Methodological Considerations
| Research Application | Protocol Adaptations | Data Interpretation |
|---|---|---|
| Natural Product Screening | Direct testing of fermentation broths; may require dilution to avoid matrix effects | Compare MIC values to other istamycin congeners; assess spectrum of activity |
| Combinatorial Biosynthesis | High-throughput adaptation for screening multiple engineered analogues | Structure-activity relationship analysis; identify improvements over parent compound |
| Resistance Mechanism Studies | Testing against isogenic strains with specific resistance mechanisms | Evaluate ability to overcome specific aminoglycoside resistance determinants |
| Synergy Testing | Checkerboard design with other antibiotic classes | Calculate fractional inhibitory concentration (FIC) indices |
Several technical considerations require attention when performing broth microdilution assays with Istamycin C0. Inoculum density is a critical factor, as deviations from the target 5×10^5 CFU/mL can significantly impact MIC results. Regular verification of inoculum density by viable count determination is recommended, particularly when establishing the method. Istamycin C0 solubility should be confirmed in the chosen dilution medium, with water being the preferred solvent based on its documented solubility profile. Additionally, researchers should be aware of the potential for carryover effects in serial dilution schemes, which can be minimized by using fresh pipette tips for each transfer or employing alternative dilution strategies. [1]
The physicochemical properties of Istamycin C0 and related aminoglycosides can present challenges for certain antimicrobial susceptibility testing methods. As noted in comparative methodological studies, compounds with specific properties such as poor solubility or interactions with testing media may yield variable results depending on the testing methodology employed. The broth microdilution method described here has been optimized to minimize these potential interferences. However, researchers encountering inconsistent results should consider methodological variations, such as alternative dilution schemes or growth media adjustments, while maintaining alignment with core CLSI and EUCAST principles to ensure data validity and comparability. [1]
The following integrated workflow outlines the key stages for the extraction, purification, and characterization of istamycin components, including Istamycin C0, from a bacterial fermentation broth [1].
This method separates 16 natural istamycin congeners, including Istamycin C0, and can be scaled for purification [1].
| Parameter | Specification |
|---|---|
| Column | Acquity CSH C18 |
| Mobile Phase A | 5 mM aqueous pentafluoropropionic acid (PFPA) |
| Mobile Phase B | 50% Acetonitrile (with 5 mM PFPA) |
| Elution | Gradient elution (specific gradient profile should be optimized) |
| Flow Rate | To be determined empirically (e.g., 0.2-0.4 mL/min) |
| Injection Volume | 1-10 µL (depending on concentration) |
| Column Temperature | Ambient or controlled (e.g., 30-40°C) |
Mass Spectrometry Conditions [1]:
Procedure:
Istamycins can exist as epimeric mixtures. For separating 1- or 3-epimeric pairs (e.g., Istamycin C0 from its epimer), a chiral stationary phase is required [1].
Istamycin C0 is one of several congeners in the istamycin family. The table below lists its relative abundance and order of elution as observed in a study profiling all 16 components [1].
| Istamycin Congener | Relative Abundance (Descending Order) |
|---|---|
| Istamycin A | 1 (Highest) |
| Istamycin B | 2 |
| Istamycin A0 | 3 |
| Istamycin B0 | 4 |
| ... | ... |
| Istamycin C0 | 10 |
| ... | ... |
| Istamycin FU-10 & AP | 16 (Lowest) |
Note: The "Relative Abundance" is inferred from its position in the descending order of quantification reported in the source study [1].
I hope this structured protocol provides a solid starting point for your work. Should you need to clarify the specific separation challenge you are facing with Istamycin C0, I may be able to provide more tailored guidance.
The following table summarizes the critical environmental and media conditions identified to significantly increase Istamycin production.
| Factor | Unoptimized Condition (Baseline) | Optimized Condition (CCD Model) | Impact & Notes |
|---|---|---|---|
| Initial pH | Not specified (basic medium) | 6.38 [1] | Critical for metabolic pathway efficiency [1] |
| Incubation Temperature | Not specified | 30 °C [1] | Optimal for growth and antibiotic synthesis [1] |
| Calcium Carbonate (CaCO₃) | Not specified | 5.3% (w/v) [1] | Acts as a buffer to stabilize pH [1] |
| Agitation Rate | Not specified | 200 rpm [1] | Ensures proper oxygen transfer in shake flasks [1] |
| Incubation Time | Not specified | 6 days [1] | Allows for full production cycle [1] |
| Production Medium | Trypticase Soy Broth (TSB) [2] | Aminoglycoside Production Medium (APM) or Protoplast Regeneration Medium [1] | APM gave the highest specific productivity (60.9 µg/mg) [1] |
Here are the methodologies for the key experiments cited in the optimization guide.
This protocol is used to statistically determine the optimal interaction of multiple variables.
This protocol is essential for accurately measuring the production of Istamycin congeners, including Istamycin C0.
The following diagram illustrates the core workflow for optimizing and analyzing Istamycin production, integrating the protocols above:
What is the most effective way to boost overall Istamycin yield? The most significant gain comes from statistically optimizing environmental conditions. Using a Central Composite Design (CCD) to fine-tune initial pH, temperature, and CaCO₃ concentration has been shown to increase production by 31-fold compared to unoptimized conditions [1].
How can I specifically monitor the production of Istamycin C0 among other congeners? You must use a chromatographic method capable of separating and detecting closely related compounds. An established HPLC-MS/MS method using a C18 column can profile and quantify Istamycin C0 alongside 15 other natural congeners [3].
Are there alternative strategies to stimulate Istamycin production? Yes, co-cultivation is a promising strategy. Research indicates that Istamycin production in S. tenjimariensis can be enhanced by co-cultivation with various marine bacteria, likely through interactive signaling that activates silent biosynthetic genes [4].
Central Composite Design (CCD) is a powerful tool within Response Surface Methodology (RSM) used to build a second-order (quadratic) model for optimizing processes without requiring a large number of experimental runs, especially when you suspect the optimal conditions are at an intermediate point (a curved response) [1].
A standard CCD combines three types of experimental points, offering a balanced and efficient approach to explore a factor space [2] [1] [3]:
-1 and +1 coded levels). They are used primarily to estimate linear and interaction effects.α from the center. Each factor is set to ±α while all others are at the center point (0). There are 2k such points (where k is the number of factors), and they allow for the estimation of curvature.0). These are crucial for estimating pure experimental error and the stability of the process.The value of α determines the specific properties of the design. The table below summarizes the common types of CCDs [2]:
| Type | Terminology | Description | α Value | Factor Levels |
|---|---|---|---|---|
| Circumscribed | CCC | Star points are outside the factorial cube, creating a spherical design. | α > 1 | 5 |
| Inscribed | CCI | Star points are at the boundaries of the factor space; the factorial points are scaled inward. | α = 1 | 5 |
| Face-Centered | CCF | Star points are located at the center of each face of the factorial cube. | α = 1 | 3 |
Compared to a traditional 3-level full factorial design, a CCD is far more efficient. For example, with 4 factors, a full factorial requires 81 runs, while a CCD can achieve similar modeling power with only about 29 runs [1].
A 2024 study successfully employed a CCD to significantly increase Istamycin production by Streptomyces tenjimariensis ATCC 31603 [4].
The research followed a structured workflow, visualized in the diagram below.
The initial OFAT screening identified the aminoglycoside production medium and protoplast regeneration medium as the best, with an optimum incubation time of 6 days and agitation at 200 rpm [4]. The subsequent CCD focused on three key environmental factors.
Table 1: Factors and Levels for the Istamycin CCD
| Factor | Name | Low Level | Center Point | High Level |
|---|---|---|---|---|
| A | Initial pH | Value corresponding to -1 | Value corresponding to 0 | Value corresponding to +1 |
| B | Incubation Temperature | Value corresponding to -1 | 30 °C | Value corresponding to +1 |
| C | CaCO₃ Concentration | Value corresponding to -1 | Value corresponding to 0 | 5.3% |
The CCD model, consisting of 17 experimental runs, identified an optimal setup of initial pH of 6.38, incubation temperature of 30°C, and 5.3% CaCO₃ concentration [4]. When verified in the lab, this optimized condition resulted in a 31-fold increase in Istamycin production compared to unoptimized conditions and a threefold increase over using only the optimized media from the OFAT step [4].
Here are some common challenges and potential solutions when applying CCD to a fermentation process like Istamycin production.
Issue: The model shows insignificant curvature, or the optimum predicted is at the edge of the experimental region.
Issue: High variability in the response from replicate center points.
Issue: Difficulty in accurately quantifying Istamycin yield.
Issue: A factor has a hard constraint (e.g., a concentration cannot be negative).
±1 level, keeping all experimental runs within the safe, feasible region [2] [1].The following diagram illustrates the structure of a Central Composite Design for two factors, showing how the factorial, axial, and center points are arranged.
Q: What is an effective RSM design for optimizing Istamycin yield, and what were the results?
A: A recent study successfully employed a Central Composite Design (CCD) to optimize environmental conditions for Istamycin production by Streptomyces tenjimariensis ATCC 31603 [1]. The optimized conditions led to a 31-fold increase in yield compared to unoptimized conditions [1].
The table below summarizes the key factors and levels investigated in the 17-run CCD model and the resulting optimal values [1].
| Factor | Role in Production | Optimal Value from CCD |
|---|---|---|
| Initial pH | Influences enzyme activity and metabolic stability | 6.38 |
| Incubation Temperature | Affects microbial growth rate and biosynthesis | 30 °C |
| CaCO3 Concentration | Acts as a buffering agent to stabilize pH | 5.3% |
Experimental Protocol: CCD for Istamycin Optimization
This protocol outlines the core steps as derived from the research.
Preliminary One-Factor-at-a-Time (OFAT) Screening: Before applying RSM, researchers first used OFAT to identify critical factors and baseline levels [1].
Central Composite Design (CCD) Application: The OFAT findings inform the selection of factors and their levels for the more complex CCD [1].
This experimental workflow from preliminary screening to final model validation can be visualized as follows:
Q: What are common issues when applying RSM to microbial fermentation, and how can they be addressed?
A: The table below lists potential challenges and solutions based on bioprocess engineering principles.
| Challenge | Potential Cause | Solution / Consideration |
|---|---|---|
| Poor Model Fit | Incorrect factor levels or missing key variables. | Perform thorough OFAT screening first. Consider adding factors like carbon/nitrogen sources [2]. |
| Low Yield in Validation | Model overfitting or unaccounted for interaction between biological and physical factors. | Verify model robustness with additional confirmation runs. Ensure physical conditions (aeration, agitation) are optimized for scaling up [1] [3]. |
| Irreproducible Results | Inconsistent inoculum age, preparation, or cultivation techniques. | Standardize pre-culture protocols and inoculum development steps meticulously [4]. |
For reference, RSM is widely applicable in antibiotic fermentation. A 2025 study on Gentamicin production used a D-Optimal Design (DOD) to optimize four factors (initial pH, temperature, agitation rate, incubation time), achieving a 13.5-fold yield increase [3]. This underscores RSM's power while highlighting that the specific design (CCD vs. DOD) and factors may vary.
The confirmed producing organism for Istamycins is Streptomyces tenjimariensis (with strain designations ATCC 31603 or FERM-P 4932) [1]. While a complete, specific production medium formula is not fully detailed in the accessed search results, recent optimization studies provide critical clues:
The table below summarizes key factors for optimizing Istamycin production, based on statistical experimental designs.
| Factor | Optimal Value / Condition | Experimental Context |
|---|---|---|
| Producing Strain | Streptomyces tenjimariensis ATCC 31603 |
Original patent and modern optimization studies [2] [1]. |
| Key Media Types | Aminoglycoside Production Medium; Protoplast Regeneration Medium | Identified as giving the highest specific productivity [2]. |
| Initial pH | 6.38 | Optimized via Central Composite Design (CCD) [2]. |
| Incubation Temperature | 30 °C | Optimized via Central Composite Design (CCD) [2]. |
| Calcium Carbonate (CaCO₃) | 5.3% (w/v) | Optimized via Central Composite Design (CCD) [2]. |
| Agitation Rate | 200 rpm | Determined as optimum in shake flask studies [2]. |
| Incubation Time | 6 days | Determined as optimum for production [2]. |
The following diagram outlines a systematic approach to medium optimization, based on the methodologies used in recent research:
Q: The patent mentions Istamycin A₀ and B₀, but my research requires "Istamycin C₀". What should I do? A: The term "Istamycin C₀" is not documented in the core patent literature or recent scientific papers [4] [1]. It is essential to verify the nomenclature in your source material. You may be referring to one of the known variants (A₀ or B₀), or it could be a typographical error. Consulting the original research protocol or chemical database is highly recommended.
Q: We have followed a baseline protocol but are getting low yields of Istamycin. What are the most critical factors to check? A: Based on recent optimization studies, your primary focus should be on:
Streptomyces tenjimariensis.Q: Are there advanced strategies to further increase Istamycin production beyond basic medium optimization? A: Yes. After initial medium optimization, you can explore:
The following table summarizes the key environmental conditions, including calcium carbonate concentration, that were statistically optimized to maximize istamycin production by Streptomyces tenjimariensis ATCC 31603 [1] [2].
| Parameter | Optimized Condition | Role & Effect |
|---|---|---|
| Calcium Carbonate (CaCO₃) | 5.3% (w/v or w/v) | Acts as a pH buffer; neutralizes acidic metabolites to maintain stable pH for high yield antibiotic production [1] [2]. |
| Initial pH | 6.38 | Provides optimal starting pH for the fermentation process [1] [2]. |
| Incubation Temperature | 30 °C | Supports optimal growth and antibiotic synthesis by the bacterial strain [1] [2]. |
| Agitation Rate | 200 rpm | Ensures adequate oxygen transfer for aerobic fermentation [1] [2]. |
| Incubation Time | 6 days | Allows for substantial biomass growth and maximum antibiotic yield [1] [2]. |
The optimal conditions above were identified using a systematic approach called Response Surface Methodology (RSM). The workflow below illustrates this statistical optimization process.
Here are the key methodological details for the steps involving culture and analysis [1] [2]:
Step 1: One-Factor-at-a-Time (OFAT) Screening
Steps 2 & 3: Central Composite Design (CCD) Execution
Steps 4 & 5: Analysis and Model Validation
Q: What is the specific mechanism by which calcium carbonate enhances istamycin yield? A: While the precise biochemical mechanism is not fully detailed in the studies, the primary role of calcium carbonate is to act as a buffering agent [1] [2]. It neutralizes acidic metabolites produced during the fermentation, maintaining a stable pH in the optimal range for the biosynthetic pathways of istamycin to function efficiently.
Q: The optimized CaCO₃ concentration (5.3%) seems high. Is this typical? A: A 5.3% concentration was statistically validated for this specific process. High concentrations of CaCO₃ are not uncommon in antibiotic fermentations with Streptomyces species. For example, a study on pikromycin production by Streptomyces venezuelae also identified CaCO₃ as a significant factor, though at a much lower optimal concentration of 0.081 g/L [3]. This highlights that the optimal concentration is highly strain and process-dependent.
Q: What should I do if my istamycin yields are low even when using 5.3% CaCO₃? A: Low yields can be due to multiple factors. Follow this troubleshooting path:
Q: Can I scale up this process to a bioreactor? A: Yes, but the parameters may need adjustment. The study concludes that the optimized conditions from the shake flask level should be scaled up in a fermenter for industrial production, noting that environmental conditions significantly influence the process [1] [2]. In a bioreactor, you have more control over parameters like pH (making external CaCO₃ less critical) and dissolved oxygen, which would require further optimization.
The following table summarizes the key environmental conditions optimized for enhancing the production of istamycins by Streptomyces tenjimariensis ATCC 31603, as determined by Response Surface Methodology (RSM) [1] [2].
| Factor | Optimized Condition | Experimental Details / Range |
|---|---|---|
| Initial pH | 6.38 | Tested via Central Composite Design (CCD) [1] [2]. |
| Incubation Temperature | 30 °C | Tested via Central Composite Design (CCD) [1] [2]. |
| Calcium Carbonate (CaCO₃) | 5.3% (w/v) | Concentration in culture medium [1] [2]. |
| Agitation Rate | 200 rpm | Determined via One-Factor-at-a-Time (OFAT) analysis [1]. |
| Incubation Time | 6 days | Determined via One-Factor-at-a-Time (OFAT) analysis [1]. |
These optimized conditions, when applied at the shake flask level, resulted in a 31-fold increase in istamycin production compared to unoptimized conditions [1] [2].
Here is a consolidated methodology for the fermentative production and analysis of istamycins, based on the cited research.
1. Fermentation and Sample Preparation
2. Analysis via HPLC-MS/MS This method is critical for profiling and quantifying specific istamycin congeners like Istamycin C0 [3].
The experimental workflow for production and analysis can be visualized as follows:
Q1: Why is my istamycin yield still low even after adjusting the pH and temperature? A1: Low yields can be due to several factors:
Q2: How can I specifically analyze the Istamycin C0 congener in a complex fermentation broth? A2:
Q3: Are the optimized shake flask conditions directly applicable to a bioreactor? A3: No, not directly. The reported 31-fold increase was achieved at the shake flask level. Scaling up to a bioreactor introduces new variables like dissolved oxygen tension, shear stress, and fed-batch nutrient control. The shake flask data is an excellent baseline, but further optimization of these scaling parameters is necessary for industrial production [1].
The methodology below is based on a recent study that optimized Istamycin production by Streptomyces tenjimariensis ATCC 31603 [1].
The table below summarizes the key parameters identified for maximizing Istamycin production, including the agitation rate [1].
| Parameter | Optimized Condition |
|---|---|
| Agitation Rate | 200 rpm |
| Incubation Time | 6 days |
| Initial pH | 6.38 |
| Incubation Temperature | 30 °C |
| CaCO₃ Concentration | 5.3% |
| Culture Media | Aminoglycoside Production Medium / Protoplast Regeneration Medium |
The following diagram illustrates the experimental workflow used to determine the optimal conditions, including agitation rate, for Istamycin production.
Based on the available information, here are answers to potential FAQs:
What is the recommended agitation rate for Istamycin biosynthesis? The primary study identified 200 rpm as optimal for Streptomyces tenjimariensis in shake flasks [1].
Why is agitation rate important in this process? Agitation ensures proper oxygen transfer and nutrient distribution in the culture medium, which are critical for the growth of the aerobic Streptomyces bacteria and the synthesis of secondary metabolites like Istamycin [2].
The search results lack extensive troubleshooting guides. How can I resolve issues with low yield? The study emphasizes that environmental conditions significantly influence the production process. If you are experiencing low yields, it is crucial to systematically optimize not just the agitation rate, but a combination of factors. The Response Surface Methodology (RSM) using a Central Composite Design (CCD) proved highly effective, leading to a 31-fold increase in production. You may need to develop a similar statistical model for your specific bioreactor setup and strain [1].
The following table summarizes the optimized culture conditions for enhancing Istamycin production in Streptomyces tenjimariensis as identified through Response Surface Methodology (RSM) [1].
| Parameter | Unoptimized Condition (Baseline) | Optimized Condition (CCD Model) |
|---|---|---|
| Incubation Time | Not specified | 6 days [1] |
| Agitation Speed | Not specified | 200 rpm [1] |
| Initial pH | Not specified | 6.38 [1] |
| Incubation Temperature | Not specified | 30 °C [1] |
| CaCO₃ Concentration | Not specified | 5.3% [1] |
| Reported Outcome | Baseline production | 31-fold increase vs. unoptimized conditions; 3-fold increase vs. optimized media alone [1] |
The research employed a structured methodology to identify the optimal conditions. The workflow below illustrates this statistical optimization process.
Based on the research, here are some answers to potential frequently asked questions:
Q: What is the most effective statistical method for optimizing Istamycin production?
Q: Which culture parameters are most critical to control?
Q: Are these optimization strategies applicable to other aminoglycoside antibiotics?
It is important to note the limitations of the available data for your specific goal:
To advance your project, I suggest:
Here are answers to common challenges you might face in the lab:
Problem: Low Istamycin Yield in Monoculture
Problem: Unoptimized and Inconsistent Culture Conditions
The following table consolidates the critical factors and their optimized values based on recent research:
| Factor | Optimized Value | Notes & Method |
|---|---|---|
| Initial pH | 6.38 | Optimized via Central Composite Design (CCD) [3] |
| Incubation Temperature | 30 °C | Optimized via Central Composite Design (CCD) [3] |
| Calcium Carbonate (CaCO₃) | 5.3% (w/v or v/v) | Concentration optimized via Central Composite Design (CCD) [3] |
| Agitation Rate | 200 rpm | Determined via "one factor at a time" (OFAT) preliminary experiments [3] |
| Incubation Time | 6 days | Determined via "one factor at a time" (OFAT) preliminary experiments [3] |
| Culture Method | Co-cultivation | Co-culture with other bacteria can enhance production compared to monoculture [1] [2] |
This workflow integrates the two most powerful strategies: culture condition optimization and co-cultivation.
1. Statistical Optimization (Pre-requisite)
2. Culture Initiation & Co-cultivation
3. Process Execution & Analysis
The table below summarizes the key characteristics of Istamycin A0, B0, and C0 based on the analysis of Streptomyces tenjimariensis fermentation broth:
| Feature | Istamycin A0 | Istamycin B0 | Istamycin C0 |
|---|---|---|---|
| Molecular Formula | C~13~H~27~N~3~O~7~ [1] | Information missing | Information missing |
| Molecular Weight | 337.37 g/mol [1] | Information missing | Information missing |
| Relative Abundance | 3rd (High) [2] | 4th (High) [2] | 9th (Low) [2] |
| Key Structural Features | A pseudodisaccharide containing a 2-deoxyfortamine moiety and a diaminohexose [1]. | Structurally related to Istamycin A0 [3]. | A congener in the same biosynthetic pathway [2]. |
The comparative data on istamycin abundance is derived from a specific analytical chemistry study. Here is the detailed methodology:
The following diagram illustrates the logical workflow of this analytical protocol:
While direct activity data for Istamycin C0 is unavailable, the search results provide useful context on the istamycin family's properties.
To build a more complete comparison guide, you could focus on the following:
A 2016 study developed a robust HPLC-MS/MS method for profiling and characterizing 16 natural istamycin congeners, including Istamycin C0, from the fermentation broth of Streptomyces tenjimariensis ATCC 31603 [1] [2] [3]. The core parameters of this method are summarized in the table below.
| Parameter | Description/Value |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) [1] |
| Objective | Profiling and characterization of biosynthetic congeners in the 2-deoxy-aminocyclitol istamycin pathway [2] |
| Chromatographic Column | Achiral Analysis: Acquity CSH C18 column [2] [3] Epimeric Separation: Macrocyclic glycopeptide-bonded chiral column [1] [2] | | Mobile Phase | Gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile [2] [3] | | Key Outcome | Successful separation of five sets of 1- or 3-epimeric pairs [1] [2] | | Limit of Quantification | 2.2 ng/mL for Istamycin A [2] |
The experimental process for the analysis and separation of istamycin congeners can be visualized as follows:
This workflow outlines the key steps for profiling and separating istamycin epimers. Here are the methodological details for each stage:
The separation of istamycin epimers is crucial because these subtle stereochemical differences can significantly impact the antibiotic's biological activity and potency.
The table below summarizes the key characteristics of these aminoglycoside groups based on the gathered data.
| Feature | Fortimicins | Istamycins |
|---|---|---|
| Producing Organism | Micromonospora olivasterospora [1] | Streptomyces tenjimariensis [2] [1] |
| Core Structure | Bicyclic; contains a fortamine moiety [3] | Contains a 2-deoxystreptamine (2-DOS) ring [4] |
| Example Members | Fortimicin A, Fortimicin B, Dactimicin [3] [1] | Istamycin A, Istamycin B [2] |
| Antibacterial Activity | Broad-spectrum; active against various Gram-positive and Gram-negative bacteria, including some resistant strains [3] [5]. Relatively weak against P. aeruginosa [5]. | As active as Fortimicin A and Sporaricin A against Gram-positive and Gram-negative bacteria, including aminoglycoside-resistant strains [2]. |
| Mechanism of Action | Inhibits protein synthesis; induces misreading of mRNA; inhibits dissociation of 70S ribosomes [3]. | Information not specified in search results; presumed similar to other 2-DOS aminoglycosides. |
| Key Enzymatic Resistance | AAC(3)-Ia and AAC(3)-XIa enzymes can acetylate and inactivate Fortimicin [6]. | Resistant to inactivation by many common aminoglycoside-modifying enzymes [2]. |
| Biosynthetic Pathway | Similar biosynthetic pathway to Istamycins, involving steps like 2''-N-formimidoylation [1]. | Similar biosynthetic pathway to Fortimicins; intermediates (IS-A0, IS-B0) can be converted to final products by M. olivasterospora [1]. |
To support the information in the table, here is a summary of key experimental findings and methodologies from the literature.
The following diagram illustrates the cross-conversion experiments that established the biosynthetic similarity between the Fortimicin and Istamycin pathways.
The table below summarizes the core parameters of a developed and validated HPLC-MS/MS method specifically for profiling Istamycin congeners in a fermentation broth [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) |
| Sample Source | Fermentation broth of Streptomyces tenjimariensis ATCC 31603 [1] |
| Chromatographic Column | Acquity CSH C18 column [1] |
| Mobile Phase | Gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile [1] |
| Key Achievement | Simultaneous profiling and characterization of 16 natural istamycin congeners [1] |
| Separation of Epimers | Five sets of 1- or 3-epimeric pairs were separated using a macrocyclic glycopeptide-bonded chiral column [1] |
| Limit of Quantification (LOQ) | 2.2 ng/mL for Istamycin A [1] |
This section outlines the key steps and considerations for implementing the analytical method, from sample preparation to data analysis.
The workflow for the profiling process can be visualized as follows:
The presented HPLC-MS/MS method offers a robust, sensitive, and comprehensive solution for the analysis of Istamycin C0 and its related congeners. The detailed protocol and performance data provided can serve as a strong foundation for your own analytical work.
The search results indicate that Istamycins are a group of aminoglycoside antibiotics, and research efforts have been made to develop less toxic derivatives.
The table below summarizes key findings from the study on Istamycin B derivatives, which provides the closest available reference point for structure-activity-toxicity relationships [1].
| Compound / Derivative | Reported Antibacterial Activity | Reported Acute Toxicity in Mice |
|---|---|---|
| Istamycin B (Reference) | Potent against various bacteria | Considerable toxicity |
| 3-O-Demethylistamycin B | One of the most potent | Considerable toxicity |
| 2'-deamino-2'-hydroxy derivatives | Good activity (Gram-positive & Gram-negative) | Markedly decreased toxicity |
| 4-N-(β-alanyl)-2'-deamino-3-O-demethyl-2'-hydroxyistamycin B0 | Good activity (Gram-positive & Gram-negative) | Low toxicity |
For a comprehensive toxicity profile, researchers typically use a series of standardized experimental protocols. The methodologies below are common in the field, as reflected in the search results, and would be essential for evaluating a compound like Istamycin C0 [1] [3].
The lack of specific data on Istamycin C0 suggests it may be a newer derivative not yet widely characterized in the literature. To build a comprehensive profile, you could:
The table below summarizes key information about various istamycin congeners, primarily based on a 2016 analytical profiling study [1].
| Congener Name | Relative Abundance Ranking | Core Structural Features | Notes on Activity |
|---|---|---|---|
| Istamycin A | 1 (Highest) | 2-deoxyfortamine cyclitol, pentose sugar [2] [3] | Considered a major, principal active component [1]. |
| Istamycin B | 2 | 2-deoxyfortamine cyclitol, pentose sugar (isomer of A) [2] | A major component, often cited alongside Istamycin A [1]. |
| Istamycin A0 | 3 | Proposed precursor or derivative of Istamycin A [1]. | |
| Istamycin B0 | 4 | Proposed precursor or derivative of Istamycin B [1]. | |
| Istamycin C | 7 | Pseudodisaccharide structure [2]. | |
| Istamycin C0 | 10 | Proposed precursor or derivative of Istamycin C [1]. | |
| Istamycin C1 | 9 | Proposed precursor or derivative of Istamycin C [1]. |
A central aspect of istamycin activity is the producer organism's self-resistance mechanism. Streptomyces tenjimariensis protects its own ribosomes through 16S rRNA methylation, which is a major mechanism of resistance in pathogenic bacteria as well [4] [5]. This implies that the binding of istamycins to the ribosome is highly specific, and subtle changes in their structure can significantly impact this interaction and thus their antibiotic activity.
The following experimental workflows are critical for the separation, identification, and activity study of istamycin components.
This method is essential for separating and quantifying the complex mixture of istamycins produced in fermentation broth [1].
The logical workflow for this analytical process is outlined below, illustrating the steps from culture to final analysis:
Understanding the self-resistance mechanism in the producer organism provides direct insight into the biological activity and target site of istamycins [4].
Given the scarcity of specific SAR data for Istamycin C0, the following approaches, informed by general research in the field, could be valuable: